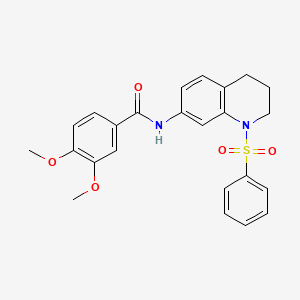
3,4-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that combines the structural features of benzenesulfonyl, tetrahydroquinoline, and dimethoxybenzamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.
Attachment of Dimethoxybenzamide: The final step involves the coupling of the tetrahydroquinoline derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
科学的研究の応用
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, showing activity against both Gram-positive and Gram-negative bacteria.
Biological Research: It has been used in studies to understand its mechanism of action and potential targets in bacterial cells.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets in bacterial cells. Studies have shown that it can inhibit enzymes involved in bacterial cell wall synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . This inhibition disrupts the bacterial cell wall, leading to cell death.
類似化合物との比較
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the benzenesulfonyl and tetrahydroquinoline moieties but lacks the dimethoxybenzamide group.
Benzenesulfonyl chloride: A simpler compound used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIMETHOXYBENZAMIDE is unique due to the presence of the dimethoxybenzamide group, which enhances its biological activity and potential as a therapeutic agent. The combination of these functional groups provides a versatile scaffold for further chemical modifications and optimization for specific applications.
特性
分子式 |
C24H24N2O5S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-13-11-18(15-23(22)31-2)24(27)25-19-12-10-17-7-6-14-26(21(17)16-19)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
InChIキー |
OKNRGFRIYWUIDM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


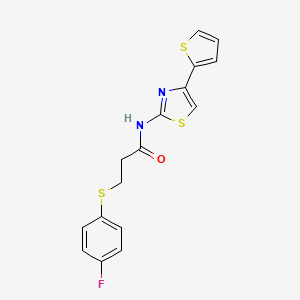
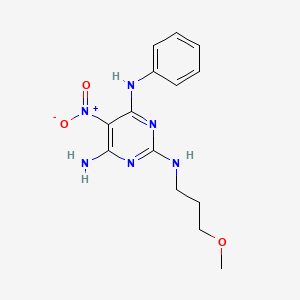
![N-(3-chlorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14972479.png)
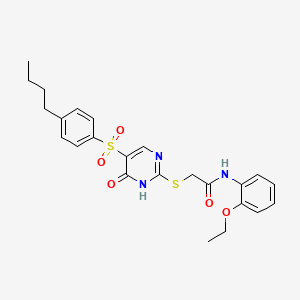


![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B14972502.png)
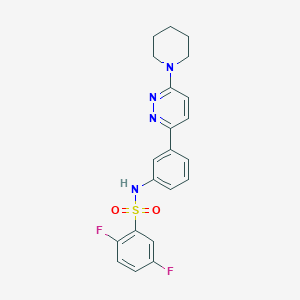
![6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972511.png)
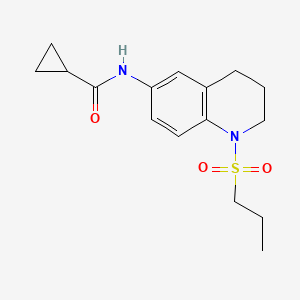
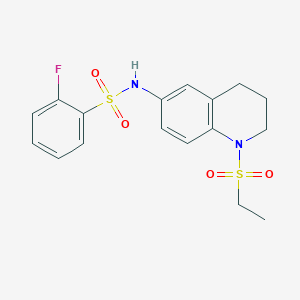
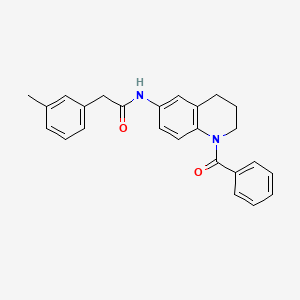
![6-isobutyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14972560.png)
![4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B14972563.png)
